2,4-Diamino-6-phenyl-5,6,7,8,-tetrahydropteridine
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Overview
Description
Preparation Methods
The synthesis of 2,4-Diamino-6-Phenyl-5,6,7,8-Tetrahydropteridine involves several steps. One common method starts with the precursor 2,4-diamino-6-phenyl-1,3,5-triazine, which undergoes deamination to form dimers, trimers, and polymers. This is followed by a ring-opening isomerization reaction to form the desired compound . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,4-Diamino-6-Phenyl-5,6,7,8-Tetrahydropteridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesIt is also used in industrial processes for the production of specialized chemicals .
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-Phenyl-5,6,7,8-Tetrahydropteridine involves its interaction with specific molecular targets, such as nitric oxide synthase. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
2,4-Diamino-6-Phenyl-5,6,7,8-Tetrahydropteridine can be compared to other similar compounds, such as 2,6-Diamino-4-phenyl-1,3,5-triazine and 2,4-Diamino-6-phenyl-1,3,5-triazine. These compounds share structural similarities but differ in their specific chemical properties and applications . The uniqueness of 2,4-Diamino-6-Phenyl-5,6,7,8-Tetrahydropteridine lies in its specific pteridine moiety and its resulting biological activity.
Properties
Molecular Formula |
C12H14N6 |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
(6R)-6-phenyl-5,6,7,8-tetrahydropteridine-2,4-diamine |
InChI |
InChI=1S/C12H14N6/c13-10-9-11(18-12(14)17-10)15-6-8(16-9)7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H5,13,14,15,17,18)/t8-/m0/s1 |
InChI Key |
VEKRIXRQADJFAG-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](NC2=C(N=C(N=C2N1)N)N)C3=CC=CC=C3 |
Canonical SMILES |
C1C(NC2=C(N=C(N=C2N1)N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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